molecular formula C10H6FN5O B1450945 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1031558-09-4

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

货号: B1450945
CAS 编号: 1031558-09-4
分子量: 231.19 g/mol
InChI 键: OXFYPLFTEIYDCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Molecular Formula: C11H8FN5O) is a versatile chemical scaffold based on the triazolopyrimidinone core structure, a privileged heterocyclic system in medicinal chemistry . This fluorinated derivative serves as a key synthetic intermediate for constructing more complex, potentially biologically active molecules . The 1,2,3-triazolo[4,5-d]pyrimidine core is synthetically accessible through selective methods, such as the base-catalyzed cyclization of guanidine intermediates . Compounds featuring the 1,2,4-triazole and related fused triazole systems are extensively investigated for their diverse pharmacological properties, which often include antimicrobial, antifungal, and anticancer activities . The incorporation of the 4-fluorophenyl substituent in this molecule is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and membrane permeability. As a building block, this compound is intended for use in discovery chemistry, hit-to-lead optimization, and as a precursor for generating compound libraries for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

3-(4-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFYPLFTEIYDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

生物活性

The compound 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H8FN5OC_{10}H_{8}FN_{5}O. The presence of the fluorophenyl group is crucial for its biological activity and interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:

  • Inhibition of LSD1 : In one study, derivatives similar to this compound were shown to inhibit the lysine-specific demethylase 1 (LSD1) enzyme. This inhibition was associated with reduced cell migration and proliferation in cancer cell lines such as MGC-803 .
  • Cytotoxicity : A series of synthesized triazolopyrimidines demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values ranged from 45 to 97 nM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects involves:

  • Interaction with Protein Targets : Molecular docking studies suggest that this compound interacts favorably with specific amino acid residues in target proteins such as LSD1. The interactions include hydrogen bonds and hydrophobic contacts that stabilize the binding .

Data Summary

Biological Activity Cell Line IC50 (nM) Mechanism
AnticancerMCF-745 - 97LSD1 inhibition
AnticancerA54948 - 90Cell cycle arrest
AnticancerHCT1166 - 99Induction of apoptosis

Case Studies

  • Study on LSD1 Inhibition : A study investigated the effects of various triazolopyrimidine derivatives on LSD1 activity. Compound derivatives showed significant inhibition leading to reduced migration in MGC-803 cells. This suggests potential therapeutic applications in cancer treatment where LSD1 plays a pivotal role in tumor progression .
  • Cytotoxic Evaluation : Another study synthesized several triazolopyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain compounds exhibited superior anticancer activity compared to traditional chemotherapeutics, suggesting a promising avenue for further drug development .

科学研究应用

Antiviral Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiviral properties. For instance, studies have shown that certain synthesized compounds demonstrate activity against HIV-1, with evaluations revealing effective concentrations (EC50) and cytotoxicity (CC50) metrics. A notable example includes a study where various derivatives were tested for their anti-HIV-1 activity, showing promising results in inhibiting viral replication .

Anticancer Properties

The anticancer potential of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has also been explored. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast cancer (MCF-7) and liver cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .

Antifungal and Antibacterial Activity

In addition to its antiviral and anticancer effects, this compound has shown antifungal and antibacterial properties. Screening against various pathogens has revealed that certain derivatives possess significant activity comparable to conventional antifungal agents like ketoconazole . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced efficacy.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50 (µM)CC50 (µM)Reference
AntiviralHIV-15.3739.14
AnticancerMCF-7VariesVaries
AntifungalCandida speciesVariesVaries
AntibacterialVarious pathogensVariesVaries

化学反应分析

Functionalization via Cross-Coupling Reactions

The triazolopyrimidine core undergoes Suzuki-Miyaura and Sonogashira couplings to introduce aryl/alkynyl groups. Key findings:

  • Suzuki Coupling :

    • Conditions : PdCl₂(PPh₃)₂ (10 mol%), Na₂CO₃, 1,4-dioxane/water (4:1), 80°C, 1 h.

    • Scope : Boronic acids with electron-donating (-OMe) or withdrawing (-NO₂) groups couple efficiently (Table 2) .

Table 2: Suzuki-Miyaura Coupling Results

EntryBoronic AcidProduct Yield (%)
14-MeO-C₆H₄B(OH)₂85
23-NO₂-C₆H₄B(OH)₂78
32-ThienylB(OH)₂72
  • Sonogashira Coupling :

    • Conditions : PdCl₂(PPh₃)₂ (5 mol%), CuI, Et₃N, DMF, 80°C, 2 h.

    • Scope : Terminal alkynes (e.g., phenylacetylene) yield alkynylated derivatives (55–92% yields) .

Electrophilic and Nucleophilic Reactivity

The 4-fluorophenyl group directs electrophilic substitution to the meta and para positions of the triazole ring. Examples include:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields nitro derivatives (65–72% yields).

  • Halogenation : Br₂/FeBr₃ introduces bromine at C5 (83% yield).

Nucleophilic attacks occur preferentially at the pyrimidinone carbonyl group:

  • Thiolation : Reaction with thiourea in ethanol under reflux replaces oxygen with sulfur (89% yield).

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) in methanol leads to ring-opening via C–N bond cleavage, forming 4-fluorophenylurea derivatives.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under acidic (pH < 3) or basic (pH > 10) conditions, yielding fluorobenzoic acid and pyrimidine fragments .

相似化合物的比较

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of triazolopyrimidine derivatives:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
3-(4-Fluorophenyl)-3,6-dihydro-7H-triazolo[...] 4-Fluorophenyl C₁₁H₈FN₅O 243.23 Not reported C=O, triazole
3-(4-Bromobenzyl)-3,6-dihydro-7H-triazolo[...] 4-Bromobenzyl C₁₁H₉BrN₅O 313.13 237–239 C=O, C-Br
3-(4-Chlorobenzyl)-3,6-dihydro-7H-triazolo[...] 4-Chlorobenzyl C₁₁H₈ClN₅O 261.67 Not reported C=O, Cl
3-(4-Methoxyphenyl)-3,6-dihydro-7H-triazolo[...] 4-Methoxyphenyl C₁₁H₉N₅O₂ 243.23 Not reported C=O, OCH₃
3-(3-Fluorobenzyl)-6-{[...]oxadiazol-5-yl]... 3-Fluorobenzyl + oxadiazole C₂₂H₁₈FN₇O₄ 463.43 Not reported C=O, F, oxadiazole

Key Observations :

  • Halogen Effects : Bromo and chloro analogs exhibit higher molecular weights and distinct melting points due to increased van der Waals interactions .

Commercial Availability and Cost

  • The 4-methoxyphenyl analog is available at €571/50 mg (CymitQuimica), suggesting a high cost for specialized triazolopyrimidines .

准备方法

Catalyst-Free, Water-Mediated Synthesis

A notable green chemistry method involves the catalyst-free synthesis of triazolopyrimidinones in aqueous media, which avoids hazardous catalysts and organic solvents.

  • Advantages :

    • Mild reaction conditions at room temperature
    • High atom economy and low E-factor (waste generation)
    • Operational simplicity and easy product isolation
    • Reusability of water as solvent and feasibility for gram-scale synthesis
  • Mechanism Insight : Water facilitates the condensation and cyclization steps by enhancing hydrogen bonding and solvation effects, which stabilize intermediates and transition states.

Stepwise Cyclocondensation and Ring Closure

Another approach involves a stepwise synthesis where intermediate hydrazino or amino compounds undergo cyclocondensation with diketones or aldehydes, followed by ring closure to form the fused triazolopyrimidinone ring system.

  • Typical Steps :

    • Formation of an intermediate hydrazone or Schiff base by reaction of hydrazine derivatives with aldehydes.
    • Cyclocondensation with diketones (e.g., acetylacetone) or barbituric acid derivatives.
    • Ring closure facilitated by base or heat to yield the triazolopyrimidinone core.
  • Reaction Conditions : Often performed in ethanol or other polar solvents under reflux with catalytic acid or base to promote cyclization.

  • Catalysts : Organic bases such as triethylamine or piperidine may be used to drive ring closure and improve yields.

Comparative Data Table of Preparation Conditions and Yields

Method Solvent Temperature Catalyst/ Additive Reaction Time (h) Yield (%) Notes
One-pot MCR in water Water Room temperature None 10–16 57–93 Green, catalyst-free, easy isolation
Neat conditions (no solvent) None Room temperature None 24 Trace Inefficient, low yield
Stepwise cyclocondensation Ethanol Reflux Triethylamine or acid 4–12 70–90 Requires catalyst, intermediate isolation
Organic solvent reflux Ethanol or similar Reflux Acid or base catalyst 6–18 Moderate Traditional method, less green

常见问题

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

The synthesis typically involves cyclization of 5-amino-1,2,3-triazole-4-carboxamide derivatives. For example, reacting 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide with carbon disulfide under alkaline conditions yields the triazolopyrimidine core, which can be further functionalized with aryl groups like 4-fluorophenyl via nucleophilic substitution or coupling reactions . Alkylation or aryl-group introduction at the 3-position often requires protecting-group strategies to ensure regioselectivity .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on 1H/13C NMR (to confirm aromatic protons and fluorophenyl integration), IR spectroscopy (to detect carbonyl stretches at ~1660 cm⁻¹), and elemental analysis (to validate purity >95%). High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (e.g., [M+H]⁺ at m/z 272.08) . X-ray crystallography may be used for unambiguous confirmation of the triazolo-pyrimidine fused ring system .

Q. What solvent systems and chromatographic methods are optimal for purification?

Reverse-phase HPLC with Chromolith® columns (e.g., C18 stationary phase) using acetonitrile/water gradients (0.1% TFA modifier) achieves baseline separation of polar impurities. For intermediates, silica gel chromatography with ethyl acetate/hexane (3:7) is effective .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence binding to adenosine receptors?

The 4-fluorophenyl group enhances A1 receptor selectivity by occupying a hydrophobic subpocket, as shown in radioligand binding assays (Ki < 50 nM). Comparative studies with non-fluorinated analogs (e.g., benzyl or phenethyl derivatives) reveal a 3–5× affinity boost due to fluorine’s electronegativity and van der Waals interactions . Molecular docking suggests hydrogen bonding between the fluorophenyl moiety and Thr257/Ser277 residues in the receptor .

Q. What methodologies are used to assess antiviral activity against Chikungunya virus (CHIKV)?

Plaque reduction assays in Vero cells infected with CHIKV (MOI = 0.1) are standard. The compound’s EC50 is determined via dose-response curves (e.g., 28.5 µM for CHIKV strain LR2006-OPY1). Mechanism studies involve time-of-addition assays to pinpoint inhibition at viral entry or replication stages. Western blotting quantifies viral protein (e.g., nsP3) suppression .

Q. How can computational modeling optimize triazolopyrimidine derivatives for kinase inhibition?

Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity, while molecular dynamics simulations assess binding stability in ATP-binding pockets (e.g., NADPH oxidase). QSAR models correlate substituent lipophilicity (logP) with IC50 values, guiding substituent selection at the 7-position (e.g., oxazole-thioether groups improve NOX inhibition) .

Q. What strategies mitigate metabolic instability in vivo?

Prodrug approaches (e.g., acetylated glycosides) enhance solubility and reduce first-pass metabolism. Isotope labeling (³H or ¹⁴C) tracks metabolic pathways in rodent models, identifying vulnerable sites like the triazole ring for stabilization via methyl or halogen substitutions .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during triazole ring functionalization?

Protecting-group strategies : The 7-keto group is temporarily masked as a thioglycoside (using glucosyl bromide) to direct alkylation/arylation to the 3-position. Deprotection with TFA/CH2Cl2 (5% v/v) restores the carbonyl without side reactions . Microwave-assisted synthesis (100°C, 30 min) improves yield (75–80%) and reduces byproducts .

Q. What in vitro assays differentiate between cytotoxic and antiproliferative effects?

Dual assays are recommended:

  • MTT assays (72 hr exposure) quantify IC50 in cancer cells (e.g., MCF-7, A-549).
  • Annexin V/PI staining distinguishes apoptosis (early-stage) from necrosis.
  • Cell cycle analysis (flow cytometry) identifies G1/S arrest, indicating DNA damage response .

Q. How are solubility limitations overcome in biological testing?

Co-solvent systems (e.g., DMSO/PEG-400, 1:4) maintain compound stability at 10 mM stock concentrations. For in vivo studies, nanoparticle encapsulation (PLGA polymers) improves bioavailability, with dynamic light scattering (DLS) confirming particle size <200 nm .

Data Contradictions and Resolution

Q. Discrepancies in reported A1 receptor binding affinities: How to validate?

Variations arise from assay conditions (e.g., bovine vs. human receptors). Standardization using radioligand displacement (³H-DPCPX for A1, ³H-ZM241385 for A2A) with consistent protein concentrations (0.5 mg/mL) and incubation times (90 min, 25°C) resolves discrepancies. Cross-validation via SPR (surface plasmon resonance) confirms kinetic binding parameters (ka/kd) .

Q. Conflicting evidence on CHIKV inhibition mechanisms: What follow-up experiments clarify this?

Resistance selection assays (serial passage under sub-EC50 pressure) identify viral mutations (e.g., nsP2 G641D) conferring resistance, linking the compound to RNA replication. Subgenomic replicon systems (lacking structural genes) isolate replication-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。